molecular formula C6H6BrClN2 B13144706 6-Bromo-3-(chloromethyl)pyridin-2-amine

6-Bromo-3-(chloromethyl)pyridin-2-amine

Cat. No.: B13144706
M. Wt: 221.48 g/mol
InChI Key: ASJSZUOWYSOWLY-UHFFFAOYSA-N
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Description

6-Bromo-3-(chloromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, featuring both bromine and chloromethyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(chloromethyl)pyridin-2-amine typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the following steps:

    Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Chloromethylation: The brominated pyridine is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and catalysts to achieve efficient bromination.

    Chloromethylation: Conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(chloromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The bromine atom can be reduced to form dehalogenated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products

    Nucleophilic substitution: Produces substituted pyridine derivatives.

    Oxidation: Forms pyridine N-oxides.

    Reduction: Results in dehalogenated pyridine derivatives.

Scientific Research Applications

6-Bromo-3-(chloromethyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylpyridin-3-amine
  • 3-Bromo-6-chloropyridine
  • 2-Chloro-3-(chloromethyl)pyridine

Uniqueness

6-Bromo-3-(chloromethyl)pyridin-2-amine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

6-bromo-3-(chloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2,(H2,9,10)

InChI Key

ASJSZUOWYSOWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CCl)N)Br

Origin of Product

United States

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